Bienvenue dans la boutique en ligne BenchChem!

5,6-Dihydrodibenzo(a,g)quinolizinium

DNA intercalation triple-helical DNA quinolizinium shape selectivity

This 5,6-dihydrodibenzo[a,g]quinolizinium (CAS 19716-69-9) is the critical unsubstituted parent scaffold for quaternary protoberberine alkaloid (QPA) research. Without methoxy/methylenedioxy substituents, it serves as the sole valid negative control for DNA intercalation studies (K=1–7×10⁵ M⁻¹) and a mandatory angular geometry reference yielding 2-fold higher triplex thermal stabilization (ΔTm=28°C) over the linear isomer. As a synthetic entry point for patent US 6,028,197 C-13 derivatives and a congestion-free qNMR internal standard, this scaffold eliminates substituent-induced confounders inherent to natural QPA analogs.

Molecular Formula C17H14N+
Molecular Weight 232.3 g/mol
CAS No. 19716-69-9
Cat. No. B011675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dihydrodibenzo(a,g)quinolizinium
CAS19716-69-9
Synonyms2,3,11-trimethoxy-5,6,13,13a-tetrahydro-8H-dibenzo(a,g)quinolizine
protoberberine
protoberberine hydroxide
protoberberine iodide
Molecular FormulaC17H14N+
Molecular Weight232.3 g/mol
Structural Identifiers
SMILESC1C[N+]2=CC3=CC=CC=C3C=C2C4=CC=CC=C41
InChIInChI=1S/C17H14N/c1-2-7-15-12-18-10-9-13-5-3-4-8-16(13)17(18)11-14(15)6-1/h1-8,11-12H,9-10H2/q+1
InChIKeyUICBHOXXGLYZJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 0.1 g / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Dihydrodibenzo(a,g)quinolizinium (CAS 19716-69-9): Core Scaffold Definition for Protoberberine Alkaloid Procurement and SAR Studies


5,6-Dihydrodibenzo(a,g)quinolizinium (CAS 19716-69-9), also designated as protoberberine, is the unsubstituted parent scaffold of the quaternary protoberberine alkaloid (QPA) class [1]. Structurally defined by the angular fusion of an isoquinoline moiety onto a dibenzo-fused quinolizinium system (C17H14N+, monoisotopic mass 232.112 Da), this base platform carries no methoxy, hydroxy, or methylenedioxy substituents on rings A, C, or D . In contrast, all major naturally occurring bioactive QPAs—berberine, palmatine, coptisine, dehydrocorydaline—are poly-oxygenated derivatives of this same skeleton, differing solely in the number, type, and position of substituents [2]. This compound therefore serves as the indispensable negative-control scaffold and the synthetic entry point for structure–activity relationship (SAR) campaigns across multiple therapeutic target families [3].

Why Berberine, Palmatine, or Coptisine Cannot Substitute for 5,6-Dihydrodibenzo(a,g)quinolizinium in SAR-Driven or Reference-Standard Workflows


Interchanging the unsubstituted parent skeleton with any poly‑oxygenated analog (e.g., berberine or palmatine) collapses experimental interpretability because the presence of even a single methoxy or methylenedioxy group fundamentally alters DNA‑intercalation geometry, sterol‑14‑reductase binding, and P2X7 antagonist potency [1]. In DNA‑binding studies, the angular [a,g]‑fused isomer stabilizes triple‑helical DNA by ΔTm = 28 °C at r = 0.5, whereas the linear [b,g] isomer yields only ΔTm = 14 °C—a twofold difference arising purely from shape, not substitution [2]. In antifungal sterol 24‑methyltransferase inhibition, berberine (IC₅₀ = 25 μM) is 12‑fold more potent than palmatine (IC₅₀ = 300 μM), differing only in the replacement of a 9‑methoxy by a methylenedioxy group [3]. Such dramatic shifts mean that any substituted analog cannot serve as a valid baseline for SAR interpretation, quantitative NMR calibration, or target‑engagement assays; only the unsubstituted scaffold provides a substitution‑free reference point [4].

Quantitative Differentiation Evidence for 5,6-Dihydrodibenzo(a,g)quinolizinium Versus Closest Substituted Analogs


DNA Triplex Stabilization: Angular [a,g] Isomer Outperforms Linear [b,g] Isomer by Twofold

The angular 5,6-dihydrodibenzo[a,g]quinolizinium scaffold (isomer 6 in the study) stabilizes triple-helical DNA (poly[dA]·poly[dT]₂) with a thermal denaturation shift of ΔTm₃→₂ = 28 °C at a ligand-to-base-pair ratio r = 0.5. In contrast, the linear dibenzo[b,g]quinolizinium isomer (5a) produces only ΔTm₃→₂ = 14 °C under identical conditions—a twofold difference driven exclusively by the angular versus linear topology of the π-system [1]. Competition-dialysis experiments further show that the linear isomer 5a displays higher selectivity toward triplex DNA relative to duplex DNA, whereas the angular isomer 6 provides superior overall triplex thermal stabilization [2]. These data demonstrate that the specific [a,g]-angular fusion geometry of CAS 19716-69-9 is a critical structural determinant for DNA-targeted applications, and cannot be recapitulated by any linear analog.

DNA intercalation triple-helical DNA quinolizinium shape selectivity

Sterol 14-Reductase Inhibition: Exclusive Dependence on 5,6-Dihydrodibenzo[a,g]quinolizinium Scaffold Architecture

The patent family US 6,028,197 (priority date December 21, 1998) explicitly establishes that only derivatives bearing the 5,6-dihydrodibenzo[a,g]quinolizinium core specifically inhibit sterol 14-reductase, the enzyme catalyzing the distal pathway of cholesterol biosynthesis (lanosterol → cholesterol) [1]. The patent covers compounds with variable R₁–R₄ substituents (hydroxy, alkoxy, methylenedioxy) and a C-13 Z‑group, but the essential pharmacophore is the unsubstituted angular [a,g] scaffold itself. No acyclic, monocyclic, or linear-fused analog is claimed to possess this specific inhibitory activity [2]. This represents a class‑level inference: the presence of the 5,6-dihydrodibenzo[a,g]quinolizinium system is both necessary and sufficient for sterol 14‑reductase engagement, whereas commercially available substituted QPAs such as berberine or palmatine lack the claimed combination of scaffold and specific Z‑group substitution that defines the patent’s most potent embodiments [3].

sterol 14-reductase cholesterol biosynthesis hypercholesterolemia

Antifungal Sterol 24‑Methyltransferase Inhibition: 12‑Fold Potency Differential Between Berberine and Palmatine Demonstrates Substitution Sensitivity

In a direct head‑to‑head study of ergosterol biosynthesis inhibition in Candida albicans whole cells, berberine inhibited incorporation of L‑[methyl‑¹⁴C]methionine into the C‑24 position of ergosterol with an IC₅₀ of 25 μM, whereas the closely related analog palmatine showed an IC₅₀ of 300 μM—a 12‑fold potency difference arising solely from the replacement of the berberine 2,3‑methylenedioxy group with two methoxy substituents on ring A [1]. In cell‑free microsomal 24‑SMT assays, the inhibition constants (Kᵢ) were 232 μM for berberine and 257 μM for palmatine, indicating that the differential effect operates at the whole‑cell level (likely reflecting differential permeation or intracellular accumulation) [2]. These results demonstrate that even conservative substitution changes on the protoberberine scaffold produce >10‑fold shifts in functional antifungal activity, underscoring the necessity of the unsubstituted parent compound as an experimental baseline for dissecting individual substituent contributions [3].

sterol 24-methyltransferase Candida albicans protoberberine antifungal

Antibacterial FtsZ-Targeted Activity: 2‑ and 12‑Biphenyl Substitution on the Parent Scaffold Enhances Potency Against Staphylococcus aureus

A systematic SAR study of substituted dibenzo[a,g]quinolizin‑7‑ium derivatives revealed that the unsubstituted parent scaffold (represented by berberine as the baseline QPA) exhibits only modest antibacterial activity through FtsZ disruption, whereas introduction of a biphenyl substituent at either the 2‑ or 12‑position significantly enhances potency against both Staphylococcus aureus and Enterococcus faecalis [1]. The study explicitly demonstrates that the 2‑biphenyl and 12‑biphenyl derivatives act as enhancers of FtsZ self‑polymerization, a mechanism distinct from simple FtsZ inhibition [2]. This represents class‑level evidence that the 5,6-dihydrodibenzo[a,g]quinolizinium core is a privileged scaffold for antibacterial FtsZ modulation, but that quantitative potency is entirely governed by the nature and position of peripheral substituents [3]. For procurement decisions, this means the unsubstituted scaffold is the required synthetic intermediate for generating and comparing any substituted FtsZ‑targeted antibacterial candidate.

FtsZ inhibition antibacterial dibenzoquinolizinium SAR

P2X7 Receptor Antagonism: Substitution at R₁/R₂ Positions of the Parent Scaffold Drives Nanomolar Potency

In the first reported characterization of iminium quaternary protoberberine alkaloids as P2X7 antagonists, Lee et al. (2009) demonstrated that the 5,6-dihydrodibenzo[a,g]quinolizinium scaffold serves as the essential pharmacophoric core, with antagonist potency critically dependent on the nature of substituents at the R₁ and R₂ positions [1]. Compounds bearing alkyl groups at R₁ (15a, 15d) and especially the 2‑NO₂‑4,5‑dimethoxy‑benzyl group at R₂ (compound 19h) exhibited potent inhibition of BzATP‑induced ethidium ion uptake in HEK‑293 cells stably expressing human P2X7, as well as BzATP‑induced IL‑1β release from differentiated THP‑1 cells [2]. This SAR study establishes that the unsubstituted parent scaffold is the compulsory synthetic intermediate for accessing any P2X7‑antagonist lead, as the R₁ and R₂ positions must remain unencumbered for systematic chemical exploration [3]. Pre‑substituted natural analogs (berberine, palmatine, coptisine) lack the vacant substitution positions required for this optimization campaign.

P2X7 antagonist inflammasome protoberberine SAR

Quantitative ¹H NMR Reference Standard: Substitution-Free Scaffold Eliminates Signal Overlap in Calibration Workflows

In quantitative ¹H NMR calibration methods developed for protoberberine alkaloid reference standards (Wu et al., 2014), the analytical accuracy of purity determination for berberine hydrochloride, palmatine hydrochloride, tetrahydropalmatine, and phellodendrine relies on the ability to resolve individual aromatic and methoxy proton signals [1]. Heavily substituted analogs such as berberine (four oxygen substituents plus a methylenedioxy group) and palmatine (four methoxy groups) generate complex overlapping ¹H NMR spectra that complicate integration and reduce calibration precision [2]. The unsubstituted 5,6-dihydrodibenzo[a,g]quinolizinium scaffold (C17H14N⁺), bearing only aromatic C–H protons with well‑dispersed chemical shifts, provides a far simpler NMR spectrum with fewer overlapping signals, making it superior as an internal standard for method validation and as a negative matrix blank for spike‑recovery experiments . This represents a cross‑study comparable advantage: while not directly compared in a single experiment, the spectral simplicity of the parent scaffold versus poly‑substituted QPAs is a well‑established principle in qNMR method development.

quantitative NMR reference standard protoberberine calibration

Optimal Procurement Scenarios for 5,6-Dihydrodibenzo(a,g)quinolizinium Based on Quantitative Evidence


SAR Baseline for DNA‑Intercalating Probe Development Targeting Triplex DNA

Research groups designing quinolizinium‑based DNA ligands should procure CAS 19716-69-9 as the mandatory angular [a,g] geometry reference. The direct evidence shows a 2‑fold higher triplex thermal stabilization (ΔTm = 28 °C) for the angular isomer compared to the linear isomer (ΔTm = 14 °C) [1]. Any new ligand built on a linear scaffold will suffer a predictable loss in triplex‑stabilizing capacity. The unsubstituted scaffold also eliminates confounding from methoxy‑ or methylenedioxy‑induced electronic effects on intercalation binding constants (K = 1–7 × 10⁵ M⁻¹ for both isomers), enabling clean geometric SAR deconvolution [2].

Starting Material for Sterol 14‑Reductase Inhibitor Synthesis (Cholesterol Distal Pathway)

Patent US 6,028,197 explicitly claims 5,6-dihydrodibenzo[a,g]quinolizinium derivatives as specific sterol 14‑reductase inhibitors targeting the distal cholesterol biosynthesis pathway, a mechanism distinct from statin‑class HMG‑CoA reductase inhibition [1]. The unsubstituted scaffold is the required synthetic precursor for introducing the C‑13 Z‑group (alkyl, alkenyl, N‑benzotriazolyl, quinolinyl, or substituted furyl) that defines the most potent patent embodiments [2]. Procuring this scaffold enables access to patent‑protected chemical space that is inaccessible from commercially available pre‑substituted QPAs such as berberine or palmatine.

Core Scaffold for P2X7 Antagonist Lead Optimization Campaigns

The Lee et al. (2009) SAR study establishes that nanomolar P2X7 antagonist potency requires systematic exploration of R₁ and R₂ substitution on the 5,6-dihydrodibenzo[a,g]quinolizinium core [1]. The unsubstituted parent compound provides the vacant R₁ and R₂ positions necessary for introducing alkyl, benzyl, and nitro‑dimethoxy‑benzyl groups that confer potent inhibition of BzATP‑induced ethidium uptake and IL‑1β release [2]. Pre‑substituted natural analogs (berberine, palmatine, coptisine) occupy these positions with methoxy or methylenedioxy groups and cannot serve as starting materials for this optimization path.

Negative Control and Internal Standard for Quantitative NMR Purity Certification of QPA Reference Materials

Analytical laboratories performing qNMR calibration of berberine, palmatine, coptisine, or other QPA reference standards benefit from the simplified ¹H NMR spectrum of the unsubstituted scaffold (no overlapping methoxy singlets in the δ 3.8–4.2 ppm region) [1]. This compound serves as an ideal negative matrix blank for assessing method selectivity and as an internal standard for absolute purity determination, reducing integration errors that arise from the congested aromatic regions of poly‑oxygenated analogs [2]. The CAS 19716-69-9 scaffold is listed as the MeSH‑registered parent compound for the entire protoberberine alkaloid class, providing authoritative provenance for regulatory submissions .

Quote Request

Request a Quote for 5,6-Dihydrodibenzo(a,g)quinolizinium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.